molecular formula C23H29N3 B14702008 2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole CAS No. 20771-47-5

2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole

Cat. No.: B14702008
CAS No.: 20771-47-5
M. Wt: 347.5 g/mol
InChI Key: BVJJQEKOXUUNJL-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole” is a complex organic compound that belongs to the class of pyridoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyridoindole core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole” typically involves multi-step organic reactions. The starting materials may include pyridine derivatives and indole precursors. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate intermediates.

    Substitution Reactions: Introduction of the sec-butyl and 6-methyl-3-pyridyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

“2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole” can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of specific functional groups within the compound.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, “2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole” may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-2-sec-butyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole: shares similarities with other pyridoindole derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substituents and their positions on the pyridoindole core. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

20771-47-5

Molecular Formula

C23H29N3

Molecular Weight

347.5 g/mol

IUPAC Name

2-butan-2-yl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C23H29N3/c1-4-18(3)25-13-12-23-21(16-25)20-7-5-6-8-22(20)26(23)14-11-19-10-9-17(2)24-15-19/h5-10,15,18H,4,11-14,16H2,1-3H3

InChI Key

BVJJQEKOXUUNJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CN=C(C=C4)C

Origin of Product

United States

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